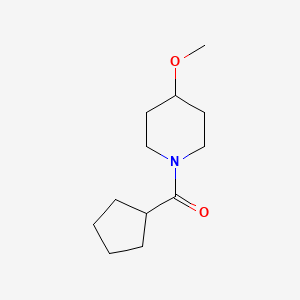

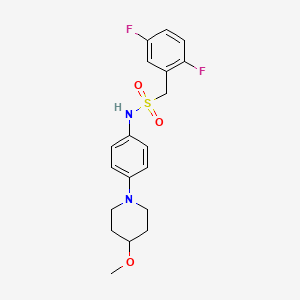

Cyclopentyl(4-methoxypiperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentyl(4-methoxypiperidin-1-yl)methanone, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CPP has been widely used to investigate the role of the NMDA receptor in various physiological and pathological conditions.

科学的研究の応用

Improved Synthesis Methods

Research has developed improved methods for synthesizing complex organic compounds, including cyclic β-alkoxyacrylates, which are crucial in organic synthesis and pharmaceutical manufacturing. For example, the oxidative cyclization–methoxycarbonylation process has been refined to work under mild conditions, enhancing yields and applicability to substrates with sensitive functional groups (Kato et al., 2001).

Crystal Structure Analysis

The synthesis and structural analysis of cyclopentenones and their derivatives demonstrate the capability of certain reactions to yield complex structures, which can be critical in the development of new materials or pharmaceutical compounds. The study of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one provides insights into molecular interactions and stability within crystal lattices, contributing to our understanding of material science and chemistry (Marjani et al., 2009).

Anticancer Potential

The investigation of certain methanone derivatives has shown promising results in cancer research. Compounds such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have demonstrated the ability to inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human leukemia cells, suggesting a potential therapeutic application in cancer treatment (Magalhães et al., 2013).

Neurological Disease Research

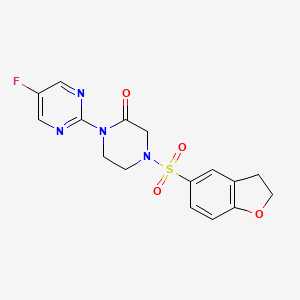

Research into cholesterol 24-hydroxylase inhibitors, such as those based on 4-arylpyridine derivatives, offers a glimpse into the development of new treatments for neurological disorders like epilepsy. Soticlestat, a potent and selective inhibitor, highlights the potential of targeted therapies to modulate brain cholesterol homeostasis and address difficult-to-treat conditions (Koike et al., 2021).

Synthetic Chemistry Innovations

The field of synthetic chemistry continually benefits from new methodologies, such as the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These advances not only expand the toolkit available for creating complex organic molecules but also improve the efficiency and selectivity of synthetic reactions, impacting pharmaceuticals, materials science, and more (Gabriele et al., 2000).

特性

IUPAC Name |

cyclopentyl-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-15-11-6-8-13(9-7-11)12(14)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDVCRSNDBWZFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

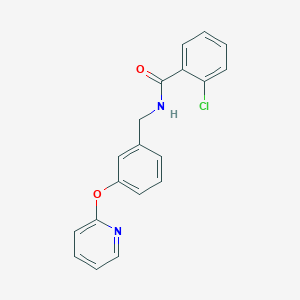

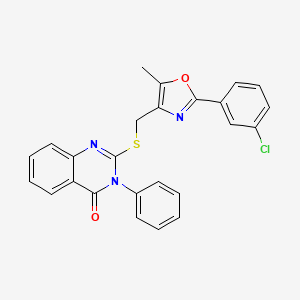

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)

![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)

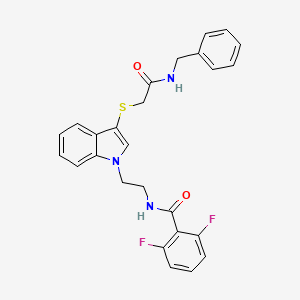

![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)

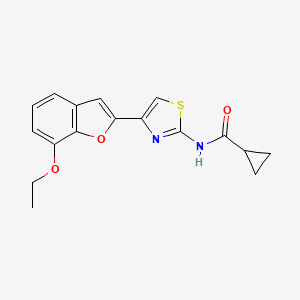

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)